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molecular formula C9H10O4 B8422031 4-Methoxy-1,3-benzodioxole-5-methanol

4-Methoxy-1,3-benzodioxole-5-methanol

Cat. No. B8422031
M. Wt: 182.17 g/mol
InChI Key: GPQNQOMACNAURT-UHFFFAOYSA-N
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Patent
US04769480

Procedure details

The reaction was carried out in the same manner in Example 23 except for using 0.22 g of 5% platinum on carbon catalyst. The amount of hydrogen absorption was 111% of the theoretical amount. After the reaction was over, the catalyst was filtered out and 2N NaOH aqueous solution was added to the reaction mixture to make the filtrate alkaline (pH 11). The resulting mixture was then extracted with ethyl acetate. The liquid extract was analyzed by GC and LC to show 1.32 g of 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal (yield 84%), 0.13 g of 2-methoxy-3,4-methylenedioxybenzyl alcohol (yield 13%) and 4 mg of 2-methoxy-3,4-methylenedioxy toluene (yield 0.4%), and 0.6 mg of 2-methoxy-3,4-methylenedioxybenzaldehyde of the starting material (conversion rate:100%). The selectivity to the desired 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal was 87%.

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6]>[Pt]>[CH3:1][O:2][C:3]1[C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=[CH:7][C:4]=1[CH2:5][OH:6].[CH3:1][O:2][C:3]1[C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=[CH:7][C:4]=1[CH3:5]

Inputs

Step One
Name
Quantity
0.6 mg
Type
reactant
Smiles
COC1=C(C=O)C=CC2=C1OCO2
Step Two
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The amount of hydrogen absorption
FILTRATION
Type
FILTRATION
Details
was filtered out
ADDITION
Type
ADDITION
Details
2N NaOH aqueous solution was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The liquid extract

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 84%
Name
Type
product
Smiles
COC1=C(CO)C=CC2=C1OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
COC1=C(C=CC2=C1OCO2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
YIELD: PERCENTYIELD 0.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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